2-[2-(4-methylbenzoyl)imidazol-1-yl]-N-(1-methylindazol-3-yl)acetamide
Overview
Description
2-[2-(4-methylbenzoyl)imidazol-1-yl]-N-(1-methylindazol-3-yl)acetamide is a complex organic compound that features both imidazole and indazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylbenzoyl)imidazol-1-yl]-N-(1-methylindazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and indazole intermediates. These intermediates are then coupled through a series of reactions involving acylation and amidation.
Imidazole Intermediate Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Indazole Intermediate Synthesis: The indazole ring is often synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The final step involves coupling the imidazole and indazole intermediates through an acylation reaction using 4-methylbenzoyl chloride, followed by amidation to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylbenzoyl)imidazol-1-yl]-N-(1-methylindazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and acetamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the imidazole and indazole rings.
Reduction: Reduced forms of the benzoyl and acetamide groups.
Substitution: Substituted derivatives at the benzoyl and acetamide positions.
Scientific Research Applications
2-[2-(4-methylbenzoyl)imidazol-1-yl]-N-(1-methylindazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylbenzoyl)imidazol-1-yl]-N-(1-methylindazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole and indazole moieties allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole structure.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
2-[2-(4-methylbenzoyl)imidazol-1-yl]-N-(1-methylindazol-3-yl)acetamide is unique due to its combined imidazole and indazole moieties, which provide a broader range of biological activities compared to compounds with only one of these rings. This dual structure enhances its potential as a versatile research tool and therapeutic agent.
Properties
IUPAC Name |
2-[2-(4-methylbenzoyl)imidazol-1-yl]-N-(1-methylindazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-7-9-15(10-8-14)19(28)21-22-11-12-26(21)13-18(27)23-20-16-5-3-4-6-17(16)25(2)24-20/h3-12H,13H2,1-2H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGQMDDDAHKPCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC=CN2CC(=O)NC3=NN(C4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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